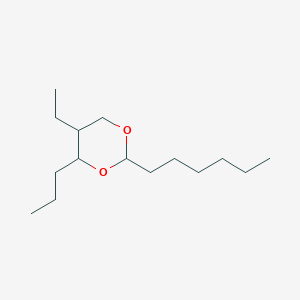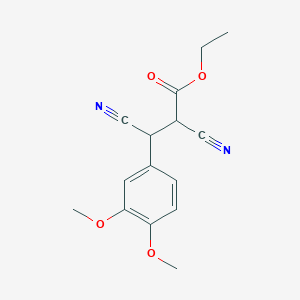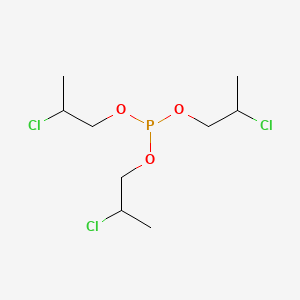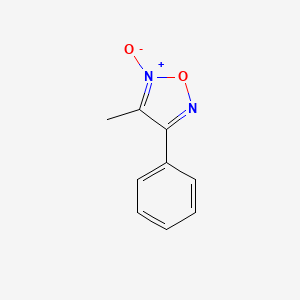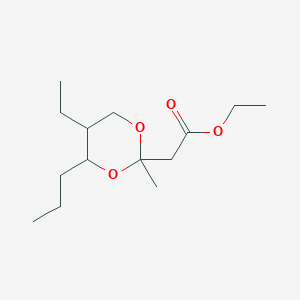
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, making it structurally unique and potentially useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 5-ethyl-2-methyl-4-propyl-1,3-dioxane-2-carboxylic acid and ethanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 5-ethyl-2-methyl-4-propyl-1,3-dioxane-2-carboxylic acid and ethanol.
Reduction: 5-ethyl-2-methyl-4-propyl-1,3-dioxane-2-ylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The dioxane ring can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate can be compared with other esters and dioxane-containing compounds:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
1,4-Dioxane: A dioxane compound used as a solvent and stabilizer, but with different chemical properties.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group, which may have different physical and chemical properties.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a potential candidate for further research and development.
Eigenschaften
CAS-Nummer |
5421-21-6 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C14H26O4/c1-5-8-12-11(6-2)10-17-14(4,18-12)9-13(15)16-7-3/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
GMYKOBXIEZEJOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(COC(O1)(C)CC(=O)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


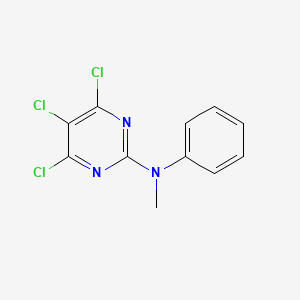

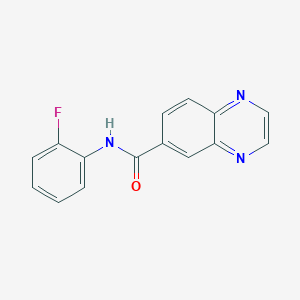
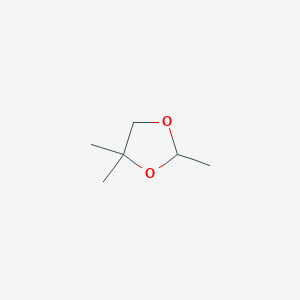
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)

